molecular formula C26H23BrN2O3 B11101723 {2-(4-bromophenyl)-1-(4-methylphenyl)-4-[(4-methylphenyl)amino]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}acetic acid

{2-(4-bromophenyl)-1-(4-methylphenyl)-4-[(4-methylphenyl)amino]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}acetic acid

Cat. No.: B11101723
M. Wt: 491.4 g/mol
InChI Key: BVKYQTFDZDBASS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(4-BROMOPHENYL)-1-(4-METHYLPHENYL)-5-OXO-4-(4-TOLUIDINO)-2,5-DIHYDRO-1H-PYRROL-3-YL]ACETIC ACID is a complex organic compound characterized by its unique structure, which includes bromophenyl, methylphenyl, and toluidino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-BROMOPHENYL)-1-(4-METHYLPHENYL)-5-OXO-4-(4-TOLUIDINO)-2,5-DIHYDRO-1H-PYRROL-3-YL]ACETIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrole structure, followed by the introduction of the bromophenyl, methylphenyl, and toluidino groups through various substitution reactions. Common reagents used in these reactions include bromine, methyl iodide, and toluidine, under conditions such as reflux in organic solvents like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed. The final product is typically purified using methods like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-BROMOPHENYL)-1-(4-METHYLPHENYL)-5-OXO-4-(4-TOLUIDINO)-2,5-DIHYDRO-1H-PYRROL-3-YL]ACETIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: Halogen atoms like bromine can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide variety of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

2-[2-(4-BROMOPHENYL)-1-(4-METHYLPHENYL)-5-OXO-4-(4-TOLUIDINO)-2,5-DIHYDRO-1H-PYRROL-3-YL]ACETIC ACID has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[2-(4-BROMOPHENYL)-1-(4-METHYLPHENYL)-5-OXO-4-(4-TOLUIDINO)-2,5-DIHYDRO-1H-PYRROL-3-YL]ACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-CHLOROPHENYL)-1-(4-METHYLPHENYL)-5-OXO-4-(4-TOLUIDINO)-2,5-DIHYDRO-1H-PYRROL-3-YL]ACETIC ACID
  • 2-[2-(4-FLUOROPHENYL)-1-(4-METHYLPHENYL)-5-OXO-4-(4-TOLUIDINO)-2,5-DIHYDRO-1H-PYRROL-3-YL]ACETIC ACID
  • 2-[2-(4-IODOPHENYL)-1-(4-METHYLPHENYL)-5-OXO-4-(4-TOLUIDINO)-2,5-DIHYDRO-1H-PYRROL-3-YL]ACETIC ACID

Uniqueness

The uniqueness of 2-[2-(4-BROMOPHENYL)-1-(4-METHYLPHENYL)-5-OXO-4-(4-TOLUIDINO)-2,5-DIHYDRO-1H-PYRROL-3-YL]ACETIC ACID lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromophenyl group, in particular, may enhance its reactivity and potential biological activity compared to similar compounds with different halogen substituents.

Properties

Molecular Formula

C26H23BrN2O3

Molecular Weight

491.4 g/mol

IUPAC Name

2-[2-(4-bromophenyl)-4-(4-methylanilino)-1-(4-methylphenyl)-5-oxo-2H-pyrrol-3-yl]acetic acid

InChI

InChI=1S/C26H23BrN2O3/c1-16-3-11-20(12-4-16)28-24-22(15-23(30)31)25(18-7-9-19(27)10-8-18)29(26(24)32)21-13-5-17(2)6-14-21/h3-14,25,28H,15H2,1-2H3,(H,30,31)

InChI Key

BVKYQTFDZDBASS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C(N(C2=O)C3=CC=C(C=C3)C)C4=CC=C(C=C4)Br)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.